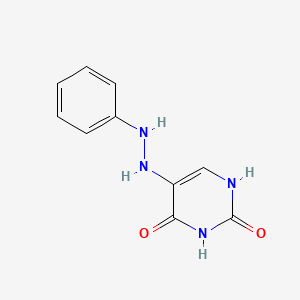
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a phenylhydrazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of phenylhydrazine with a pyrimidine derivative. One common method involves the reaction of phenylhydrazine with barbituric acid under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylhydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenylhydrazinyl pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism by which 5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The phenylhydrazinyl group may play a key role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor with potential anticancer properties.
Uniqueness
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
31730-50-4 |
|---|---|
Formule moléculaire |
C10H10N4O2 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
5-(2-phenylhydrazinyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c15-9-8(6-11-10(16)12-9)14-13-7-4-2-1-3-5-7/h1-6,13-14H,(H2,11,12,15,16) |
Clé InChI |
VAWSPZYYMANGHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
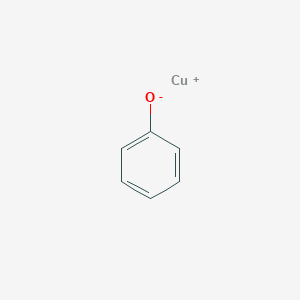
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
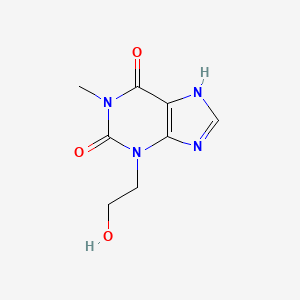
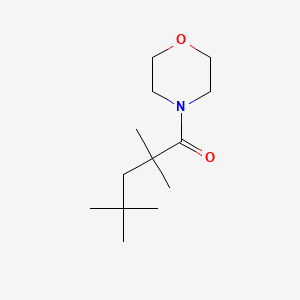

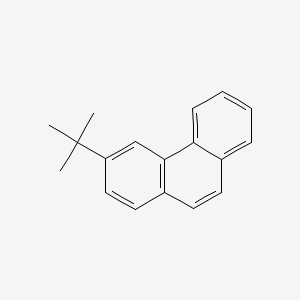
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
